Choline lactate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.C3H6O3/c1-6(2,3)4-5-7;1-2(4)3(5)6/h7H,4-5H2,1-3H3;2,4H,1H3,(H,5,6)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFGTXFTLQVWJW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.C[N+](C)(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99150-55-7 | |
| Record name | Choline lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099150557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHOLINE LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9AJT2E4EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Choline lactate can be synthesized by mixing choline chloride and lactic acid in a specific molar ratio. The mixture is typically heated and stirred until a clear, homogeneous solution is obtained . The reaction conditions, such as temperature and duration, can be adjusted to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction parameters to ensure consistent quality and high yield. The use of deep eutectic solvents (DES) is common in industrial production due to their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
Choline lactate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, where one of its components is replaced by another molecule.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are crucial in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type and conditions. For example, oxidation reactions may produce various organic acids and aldehydes, while substitution reactions can yield different ionic liquids .
Scientific Research Applications
Choline lactate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of choline lactate involves its interaction with molecular targets and pathways. Choline, a component of this compound, is a precursor to acetylcholine, a neurotransmitter involved in various physiological processes. Lactic acid, on the other hand, participates in metabolic pathways such as glycolysis . Together, they exert synergistic effects that enhance biological activities and chemical reactions.
Comparison with Similar Compounds
Data Tables
Table 1: Kamlet-Taft Solvent Parameters
| Compound | α (H-bond acidity) | β (H-bond basicity) | π* (Polarity) |
|---|---|---|---|
| [Ch][Lac] | Similar to PEG | Similar to PEG | Similar to PEG |
| [EMI][Lac] | Similar to PEG | Similar to PEG | Similar to PEG |
| PEG | 0.8–1.0* | 0.7–0.9* | 0.8–1.0* |
*Values estimated from literature .
Table 2: Vesicle Size and Polydispersity (DLS Data)
| Additive | Concentration (v/v) | Vesicle Diameter (nm) | Polydispersity Index (PDI) |
|---|---|---|---|
| [Ch][Lac] | 30% | 255 | 0.15–0.33 |
| [EMI][Lac] | 30% | 220.5 | 0.15–0.33 |
| PEG | 3% | N/A* | 0.4–1.0 |
*PEG causes heterolytic aggregation, making DLS measurements unreliable .
Research Implications
Q & A
Basic Question: What experimental techniques are used to study the interaction of choline lactate with lipid membranes?
Answer:
this compound's effects on lipid membranes are primarily studied using fluorescence resonance energy transfer (FRET) and dynamic light scattering (DLS) . FRET monitors lipid vesicle fusion by tracking energy transfer between fluorescent probes (e.g., NBD-PE and Rho-PE) embedded in membranes. Increased FRET efficiency indicates fusion events due to probe dilution . DLS complements this by measuring changes in vesicle size distribution, confirming fusion without aggregation . These methods are foundational for understanding this compound's role in membrane remodeling, particularly in applications like electron microscopy (EM) sample preparation .
Advanced Question: How does this compound concentration influence lipid vesicle fusion, and what are the implications for biological imaging?
Answer:
At 30% (v/v) concentration , this compound induces significant lipid vesicle fusion (1.6× fluorescence intensity vs. controls), attributed to its ionic liquid properties disrupting membrane packing . Lower concentrations (<10%) show minimal fusion, making them suitable for EM studies requiring unaltered membrane structures . This dual behavior highlights this compound's utility in both membrane fusion experiments (e.g., gene delivery models) and artifact-free EM imaging , where its high conductivity enhances secondary electron emission without sample charging . Methodologically, researchers must optimize IL concentrations using dose-response FRET assays and validate results with TEM .
Basic Question: How is this compound metabolized in bacterial systems, and what analytical methods are used to track its pathways?
Answer:
In Staphylococcus lentus, this compound undergoes dehydrogenation, demethylation, and oxidation to produce intermediates like sarcosine, glycine, and succinate, linked to ATP generation . Pathway analysis employs NMR spectroscopy and isotopic labeling to trace carbon flux and identify rate-limiting steps . Time-resolved metabolite profiling (e.g., at 0, 4, 12, and 40 hours) reveals dynamic enzymatic activity, with key steps validated via enzyme inhibition assays (e.g., using oxamate for lactate dehydrogenase) .
Advanced Question: What contradictions exist in interpreting choline and lactate levels in magnetic resonance spectroscopy (MRS) studies of brain pathologies?
Answer:
While elevated choline (Cho) and lactate (Lac) ratios (e.g., Cho/Cr, Lac/NAA) correlate with tumor malignancy or hypoxia, choosing appropriate MRS sequences is critical. For instance:
- J-modulation suppression and diffusion-weighted MRS improve Lac detection in ischemic brain regions .
- Cho peaks (3.25 ppm) in breast cancer may reflect membrane turnover but are not malignancy-specific, requiring integration with clinical data .
Contradictions arise in conditions like hypoxic-ischemic encephalopathy (HIE), where Lac elevation varies with injury severity and timing. Researchers must standardize protocols (e.g., TE = 90–110 ms) and use linear-combination modeling to resolve overlapping metabolite signals (e.g., Cho vs. lipids) .
Basic Question: What role does mitochondrial lactate dehydrogenase (mLDH) play in this compound oxidation?
Answer:
mLDH facilitates lactate oxidation in mitochondria, bypassing cytosolic pyruvate conversion. In cardiac and liver mitochondria, this compound is oxidized via LDH-1 (H4 isoform) , producing NADH for the electron transport chain . This process is inhibited by α-cyano-4-hydroxycinnamate (CINN) (blocks monocarboxylate transporters) and oxamate (LDH inhibitor), validated via respirometry and gel electrophoresis . Methodologically, mitochondrial isolation and substrate-specific oxygen consumption assays are key to studying this pathway.
Advanced Question: How can researchers reconcile discrepancies in this compound’s effects across experimental models?
Answer:
Discrepancies (e.g., fusion efficiency in lipid vs. cellular membranes) stem from:
- Model system differences : Synthetic lipid vesicles lack cellular regulatory proteins affecting fusion .
- Concentration thresholds : ILs exhibit concentration-dependent biphasic effects (fusion vs. stability) .
- Analytical sensitivity : DLS may miss fusion events below 10% IL concentration, requiring TEM validation .
Researchers should employ multi-modal validation (FRET + DLS + TEM) and context-specific controls (e.g., PEG-induced fusion for comparison) .
Basic Question: What are the key metabolites co-detected with this compound in neurospectroscopy, and how are they quantified?
Answer:
In ¹H-MRS, choline (Cho, 3.2 ppm) and lactate (Lac, 1.3 ppm) are quantified alongside NAA (neuronal marker) and Cr (reference metabolite) using:
- Automated peak integration (e.g., Philips FuncTool) for relative concentrations .
- Echo-time optimization : Short TE (30–35 ms) enhances Lac detection, while long TE (144 ms) suppresses lipid interference .
Ratios like Cho/Cr and Lac/NAA are standardized against healthy tissue baselines to assess pathologies like gliomas or HIE .
Advanced Question: How do this compound’s solvent properties influence its use in green chemistry applications?
Answer:
this compound’s low viscosity and hydrogen-bonding capacity enable its use as a green solvent for polysaccharides and proteins. Studies combine density functional theory (DFT) and molecular dynamics (MD) simulations to model its solvent-solute interactions, revealing preferential hydrogen-bonding sites that enhance solubility . Experimentally, pressure-volume-temperature (PVT) and phase equilibria data are critical for industrial scaling, though Monte Carlo/Gibbs ensemble simulations fill gaps where empirical data are lacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
